Cas no 92286-36-7 (5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol)
5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 3H-1,2,4-Triazole-3-thione,5-(3-chlorophenyl)-2,4-dihydro-4-(2-propen-1-yl)-
- VS-04840
- 4-allyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- DTXSID00351322
- 3-(3-chlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
- CS-0222157
- MLS000108281
- 4-allyl-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione
- WGQ
- 92286-36-7
- BIM-0038324.P001
- SCHEMBL4208984
- 5-(3-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- (5P)-5-(3-chlorophenyl)-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- CHEMBL1531249
- CCG-25934
- SR-01000522322
- AKOS001738159
- HMS2189K16
- cid_697679
- EN300-110558
- SR-01000522322-1
- MFCD02255621
- SMR000104242
- BDBM80118
- AKOS000268528
- CBMicro_038240
- 5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD02255621
- Inchi: 1S/C11H10ClN3S/c1-2-6-15-10(13-14-11(15)16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16)
- InChI Key: WPVJPFLNVCGFQS-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1=NNC(N1CC=C)=S
Computed Properties
- Exact Mass: 251.0283962g/mol
- Monoisotopic Mass: 251.0283962g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 59.7Ų
5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C375550-50mg |
5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
92286-36-7 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C375550-100mg |
5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
92286-36-7 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C375550-500mg |
5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
92286-36-7 | 500mg |
$ 185.00 | 2022-04-01 | ||
| Chemenu | CM114590-1g |
4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol |
92286-36-7 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM114590-5g |
4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol |
92286-36-7 | 95% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1240479-1g |
4-ALLYL-5-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL |
92286-36-7 | 95% | 1g |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1240479-5g |
4-ALLYL-5-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL |
92286-36-7 | 95% | 5g |
$650 | 2024-06-06 | |
| abcr | AB213909-1 g |
4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, 95%; . |
92286-36-7 | 95% | 1g |
€197.30 | 2023-05-06 | |
| abcr | AB213909-5 g |
4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, 95%; . |
92286-36-7 | 95% | 5g |
€456.10 | 2023-05-06 | |
| abcr | AB213909-10 g |
4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, 95%; . |
92286-36-7 | 95% | 10g |
€773.40 | 2023-05-06 |
5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol Suppliers
5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Recent Advances in the Study of 5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS: 92286-36-7)
The compound 5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS: 92286-36-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a triazole core with a chlorophenyl and propenyl substituent, exhibits unique chemical properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its mechanism of action and potential applications in treating various diseases.
One of the key areas of research has been the optimization of synthetic routes for 5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method using a one-pot cyclization reaction, which significantly improved the yield and purity of the compound. The researchers also employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the synthesized product. These advancements in synthesis are critical for ensuring the availability of high-quality material for further biological testing.
In terms of biological activity, recent investigations have explored the compound's potential as an antimicrobial and anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol exhibited potent inhibitory effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis. Additionally, preliminary in vitro studies have shown promising cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
Further research has delved into the molecular mechanisms underlying the compound's biological effects. A recent paper in the European Journal of Medicinal Chemistry (2024) utilized molecular docking and dynamics simulations to identify potential protein targets of 5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol. The simulations revealed strong binding affinities for several enzymes involved in bacterial metabolism and cancer cell proliferation, providing a theoretical basis for its observed bioactivities. These computational findings are currently being validated through experimental studies, which could pave the way for structure-activity relationship (SAR) optimization.
Despite these promising developments, challenges remain in the clinical translation of 5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol. Pharmacokinetic studies have indicated moderate bioavailability and rapid metabolism in animal models, necessitating further structural modifications to improve its drug-like properties. Researchers are exploring various prodrug strategies and formulation approaches to enhance its stability and delivery. Additionally, comprehensive toxicity studies are underway to assess its safety profile, which will be crucial for advancing it to preclinical development.
In conclusion, 5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS: 92286-36-7) represents a promising scaffold for the development of novel antimicrobial and anticancer agents. Recent advances in its synthesis, biological evaluation, and mechanistic studies have provided valuable insights into its therapeutic potential. Future research should focus on optimizing its pharmacokinetic properties and conducting in vivo efficacy studies to fully realize its clinical applications. The compound's unique structural features and diverse biological activities make it a compelling subject for ongoing investigation in the field of medicinal chemistry.
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